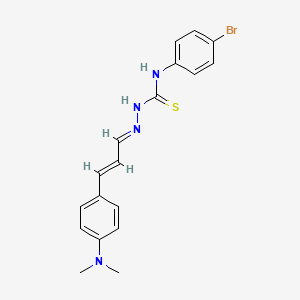

Caii-IN-2

Description

Properties

Molecular Formula |

C18H19BrN4S |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |

InChI |

InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |

InChI Key |

FVKZOEVVROLPGC-LLDJEOIGSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of Carbonic Anhydrase II: Mechanisms, Methodologies, and the Influence of Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors on Carbonic Anhydrase II (CA-II), with a particular focus on thiosemicarbazide derivatives as a representative class of inhibitors. Given the potential ambiguity in inhibitor nomenclature, this guide also explores the significant modulatory role of calcium in CA-II activity. The content herein is curated to provide actionable insights for professionals engaged in drug discovery and development.

Introduction to Carbonic Anhydrase II

Human Carbonic Anhydrase II (hCA-II) is a zinc-containing metalloenzyme that plays a pivotal role in numerous physiological processes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, and fluid secretion.[1] Dysregulation of CA-II activity is implicated in various pathologies, including glaucoma, epilepsy, and certain cancers, making it a well-established therapeutic target.[1][2]

Mechanism of Action of Thiosemicarbazide-Based CA-II Inhibitors

While a specific inhibitor designated "Caii-IN-2" is not prominently documented in scientific literature, "CAII-IN-1" is a known thiosemicarbazide derivative that acts as a potent CA-II inhibitor. Thiosemicarbazones represent a significant class of CA-II inhibitors.[3]

The primary mechanism of action for many CA-II inhibitors, including thiosemicarbazones, involves direct interaction with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[4] This interaction disrupts the catalytic cycle of the enzyme. The thiosemicarbazide moiety is crucial for the inhibitory activity.[3]

The general inhibitory mechanism can be summarized as follows:

-

Binding to the Active Site: The inhibitor enters the conical active site cleft of CA-II.[5]

-

Coordination with Zinc: A key functional group of the inhibitor, often a deprotonated nitrogen or sulfur atom, coordinates with the Zn²⁺ ion. This displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂.[4][6]

-

Formation of a Stable Complex: The inhibitor forms a stable adduct with the enzyme, effectively blocking substrate access to the active site and inhibiting its catalytic function.[4]

Molecular docking studies have shown that these inhibitors fit well within the active site of CA-II, and their binding is further stabilized by interactions with surrounding amino acid residues.[3]

The inhibitory potency of various compounds against CA-II is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes these values for selected CA-II inhibitors, including the well-characterized acetazolamide and representative thiosemicarbazone derivatives.

| Inhibitor Class | Compound | Target Isoform | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| Sulfonamide | Acetazolamide | hCA II | - | 12 | [7] |

| Sulfonamide | Brinzolamide | hCA II | - | 3.2 | [8] |

| Sulfonamide | Dorzolamide | hCA II | - | 0.18 | [8] |

| Thiosemicarbazone | Compound 3g | hCA II | - | 5950 | [3] |

| Thiosemicarbazone | Compound 6b | hCA II | - | 0.31 | [9] |

| Thiosemicarbazone | Compound 6e | hCA II | - | 0.34 | [9] |

| Other | Actarit | hCA II | 0.422 | - | [10] |

The Role of Calcium in Carbonic Anhydrase II Regulation

Calcium ions (Ca²⁺) are crucial secondary messengers that regulate a multitude of cellular processes.[11][12] Emerging evidence indicates that calcium can also modulate the activity of Carbonic Anhydrase II. Studies have shown that increased blood calcium levels correlate with an increase in erythrocyte CA-II activity.[13] This suggests that calcium may act as a regulator of CA-II function.

The precise mechanism of calcium-mediated regulation of CA-II is still under investigation, but it is hypothesized that calcium may influence the enzyme's conformation or its interaction with other cellular components, thereby affecting its catalytic efficiency. This regulatory role of calcium is particularly relevant in physiological processes where both calcium signaling and pH regulation are tightly linked, such as in bone resorption and gastric acid secretion.[13][14]

The following diagram illustrates the general mechanism of CA-II inhibition.

Caption: General mechanism of Carbonic Anhydrase II inhibition.

Experimental Protocols for CA-II Inhibition Studies

A variety of experimental techniques are employed to characterize the interaction between inhibitors and CA-II.

This is a widely used method to determine the inhibitory activity of compounds on CA-II.

Principle: The assay measures the inhibition of the CO₂ hydration activity of CA-II. The reaction is monitored by a change in pH using a pH indicator.

Protocol:

-

Reagents and Buffers:

-

Purified human Carbonic Anhydrase II.

-

Buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

-

CO₂-saturated water (substrate).

-

pH indicator (e.g., p-nitrophenol).

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated in the buffer.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production.

-

The initial rate of the reaction is calculated.

-

The experiment is repeated with various inhibitor concentrations to determine the IC₅₀ or Kᵢ value.

-

SPR is a powerful label-free technique to study the real-time binding kinetics and affinity between an inhibitor and CA-II.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., CA-II) is immobilized. The binding of the other partner (the inhibitor) causes a change in mass on the surface, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization of CA-II:

-

A sensor chip (e.g., CM5) is activated.

-

Purified CA-II is covalently immobilized onto the sensor surface via amine coupling.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The inhibitor (analyte) is injected at various concentrations over the immobilized CA-II (ligand).

-

The association of the inhibitor is monitored in real-time.

-

The flow is switched back to the running buffer, and the dissociation of the inhibitor is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

The following diagram outlines a typical workflow for screening and characterizing CA-II inhibitors.

Caption: A typical workflow for the screening and characterization of CA-II inhibitors.

Conclusion

The inhibition of Carbonic Anhydrase II is a validated therapeutic strategy for a range of diseases. Thiosemicarbazide derivatives represent a promising class of inhibitors that target the active site zinc ion. A thorough understanding of their mechanism of action, supported by robust quantitative data from enzymatic and biophysical assays, is crucial for the development of novel and selective CA-II inhibitors. Furthermore, the emerging role of calcium as a modulator of CA-II activity opens new avenues for research into the complex regulation of this vital enzyme. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to advance their work in this important field.

References

- 1. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. Calcium, carbonic anhydrase and gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase II plays a major role in osteoclast differentiation and bone resorption by effecting the steady state intracellular pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of Caii-IN-2 for Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Caii-IN-2 for its target, Carbonic Anhydrase II (CAII). This document details the quantitative binding data, the experimental protocols for its determination, and the relevant signaling pathways associated with Carbonic Anhydrase II.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor for its target enzyme is a critical parameter in drug discovery and development, indicating the strength of the interaction. For this compound (also referred to as hthis compound), the inhibition constant (Ki) has been determined for several isoforms of human Carbonic Anhydrase (hCA). The Ki value represents the concentration of inhibitor required to reduce the enzyme activity by half and is a measure of the inhibitor's potency. A lower Ki value indicates a stronger binding affinity.

The binding affinity of hthis compound for Carbonic Anhydrase II and other isoforms is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | CAS Number | Chemical Formula | SMILES |

| hthis compound | hCA II | 3.8 nM[1] | 2408599-78-8 | C25H18ClN5O4S | NS(=O)(C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3NC4=C(C=CC=C4)C(O)=O)C5=CC=C(C=C5)Cl)=O[1] |

| hCA I | 261.4 nM[1] | ||||

| hCA IX | 19.6 nM[1] | ||||

| hCA XII | 45.2 nM[1] |

Experimental Protocols

The determination of the inhibition constant (Ki) for this compound against Carbonic Anhydrase II was achieved using a stopped-flow CO2 hydration assay. This method directly measures the enzymatic activity of CAII and its inhibition.

Stopped-Flow CO2 Hydration Assay for Ki Determination

This technique monitors the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is observed using a pH indicator, and the rate of this reaction is measured in the presence and absence of the inhibitor.

Principle: The assay measures the catalytic activity of Carbonic Anhydrase by monitoring the rapid pH change resulting from the hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various concentrations of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is first determined from a dose-response curve, and then the Ki is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Materials and Reagents:

-

Purified recombinant human Carbonic Anhydrase II (hCA II)

-

This compound (hthis compound)

-

CO2-saturated water (substrate)

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., Phenol Red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of hCA II and this compound in an appropriate buffer.

-

Assay Mixture: In the stopped-flow instrument's syringe, prepare a solution containing the enzyme, buffer, and pH indicator. The other syringe contains the CO2-saturated water.

-

Reaction Initiation: The two solutions are rapidly mixed in the stopped-flow device, initiating the CO2 hydration reaction.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

Inhibition Measurement: Repeat the assay with varying concentrations of this compound to determine the IC50 value.

-

Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Data Analysis: The initial rates of the reaction at different inhibitor concentrations are plotted to generate a dose-response curve. Non-linear regression analysis is used to fit the data and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase II is involved in various physiological processes, and its activity can influence cellular signaling pathways. The following diagrams illustrate a general experimental workflow for determining binding affinity and the known signaling pathways influenced by CAII.

Experimental Workflow for Binding Affinity Determination

Caption: General experimental workflow for determining the binding affinity of an inhibitor to Carbonic Anhydrase II.

Carbonic Anhydrase II and JNK Signaling Pathway

Carbonic Anhydrase II can regulate intracellular pH, which in turn can influence the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in cellular processes like differentiation, proliferation, and apoptosis.[2]

Caption: Regulation of the JNK signaling pathway by Carbonic Anhydrase II.

Carbonic Anhydrase II and PI3K/Akt Signaling Pathway in Apoptosis

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. While direct interaction is still under investigation, CAII's role in maintaining cellular homeostasis can indirectly impact this pathway. For instance, cellular stress induced by pH dysregulation due to CAII inhibition can influence pro-apoptotic and anti-apoptotic signals integrated by the PI3K/Akt pathway.

Caption: Indirect influence of Carbonic Anhydrase II inhibition on the PI3K/Akt apoptosis signaling pathway.

References

An In-depth Technical Guide to CaMKII Inhibition: Focus on KN-93

Disclaimer: The initial query for "Caii-IN-2" did not yield a specific chemical entity. Based on the requested content for a technical guide aimed at researchers, including details on signaling pathways and experimental protocols, it is highly probable that the intended subject was an inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). The "-IN-" designation further suggests an inhibitor. This guide will therefore focus on a well-characterized and widely used CaMKII inhibitor, KN-93 , as a representative example to fulfill the detailed requirements of the request. We will also briefly touch upon peptide-based inhibitors like Autocamtide-2-Related Inhibitory Peptide (AIP).

This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of the CaMKII inhibitor KN-93. It is intended for researchers, scientists, and drug development professionals working in areas involving CaMKII signaling.

Chemical Structure and Physicochemical Properties

KN-93 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of CaMKII.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | [1] |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S | [1] |

| Molecular Weight | 501.0 g/mol | [1] |

| CAS Number | 139298-40-1 | [1] |

| Appearance | Solid | |

| Purity | Typically >98% or >99% | |

| Solubility | Soluble in DMSO (e.g., to 100 mM) and a water-soluble phosphate form is also available. | |

| Storage | Store at +4°C or -20°C, protected from light. |

Mechanism of Action

KN-93 functions as a competitive inhibitor of CaMKII with respect to the binding of calmodulin (CaM).[] Unlike ATP-competitive inhibitors, KN-62 (a close analog) and by extension KN-93, bind to the holoenzyme and interfere with its activation by the Ca²⁺/CaM complex.[] This prevents the autophosphorylation of CaMKII at Thr286 (in the alpha isoform), which is a critical step for its sustained activity.[3] By blocking the binding of Ca²⁺/CaM, KN-93 effectively locks the kinase in its inactive conformation.[4]

It is important to note that while KN-93 is widely used as a CaMKII inhibitor, it exhibits off-target effects. For instance, it can act as a direct extracellular open channel blocker of voltage-gated potassium channels, such as Kv1.5, independent of its action on CaMKII.

Figure 1: Mechanism of CaMKII inhibition by KN-93.

Biological Activity and Selectivity

KN-93 is a potent inhibitor of CaMKII with a reported IC₅₀ value of 370 nM. While it is considered selective for CaMKII compared to PKA, PKC, and MLCK, it has been shown to inhibit CaMKI and CaMKIV with similar potency.[5] A broader kinase screen revealed that KN-93 can also inhibit other kinases such as Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA.[5] Its activity against various kinases is summarized below.

| Target Kinase | IC₅₀ | Notes | Reference |

| CaMKII | 0.37 µM (370 nM) | Potent inhibition. | |

| Kv1.5 K⁺ channel | 307 nM | Direct channel blocking, CaMKII-independent. | |

| IKr K⁺ channel | 102.6 nM | In ventricular myocytes. | |

| PKA, PKC, MLCK | - | Significantly less potent inhibition compared to CaMKII. | [5] |

| CaMKI, CaMKIV | - | Inhibited with similar potency to CaMKII. | [5] |

Due to its ability to permeate cells, KN-93 is widely used in cell-based assays and in vivo studies to probe the physiological roles of CaMKII. It has been employed in research related to cardiac arrhythmias, synaptic plasticity, and other CaMKII-mediated processes.[5][6] However, prolonged inhibition of CaMKII with agents like KN-93 has been shown to induce apoptosis in cultured neurons, associated with dysregulation of glutamate and calcium signaling.[3]

Alternative Inhibitors: Peptide-Based

A notable alternative to small molecule inhibitors is Autocamtide-2-Related Inhibitory Peptide (AIP) . AIP is a synthetic peptide that acts as a highly specific and potent competitive inhibitor of CaMKII with an IC₅₀ of 40 nM.[7][8] It is derived from autocamtide-2, a substrate for CaMKII, with the threonine phosphorylation site replaced by alanine, making it a non-phosphorylatable analog.[7][9] AIP shows high selectivity for CaMKII over PKA, PKC, and CaMKIV.[7] For cellular applications, a myristoylated, more cell-permeable version of AIP is also available.

Experimental Protocols

General Protocol for In Vitro CaMKII Inhibition Assay

This protocol describes a general workflow for determining the inhibitory activity of a compound like KN-93 on CaMKII using a kinase assay.

-

Reagents and Materials:

-

Recombinant CaMKII enzyme

-

Ca²⁺/Calmodulin solution

-

ATP (often γ-³²P-ATP for radioactive assays or unlabeled for other detection methods)

-

CaMKII substrate (e.g., autocamtide-2)

-

Kinase assay buffer

-

Test inhibitor (e.g., KN-93) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., EDTA or acid)

-

Detection system (e.g., scintillation counter, HPLC-MS, or fluorescence plate reader)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor (KN-93) and a vehicle control (e.g., DMSO).

-

In a reaction vessel (e.g., microfuge tube or well of a microplate), add the kinase assay buffer, CaMKII enzyme, Ca²⁺/Calmodulin, and the CaMKII substrate.

-

Add the test inhibitor or vehicle control to the respective vessels and pre-incubate for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C or 37°C).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of phosphorylated substrate using the chosen detection method. For example, if using γ-³²P-ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the remaining radioactivity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Figure 2: General workflow for a CaMKII inhibition assay.

Conclusion

KN-93 is a valuable pharmacological tool for investigating the roles of CaMKII in cellular and physiological processes. Its cell permeability and potent inhibition of CaMKII have made it a staple in many research laboratories. However, researchers must be mindful of its off-target effects, particularly on ion channels, and consider using appropriate controls, such as the inactive analog KN-92, to verify that the observed effects are indeed due to CaMKII inhibition. For studies requiring higher specificity, peptide-based inhibitors like AIP may offer a superior alternative. A thorough understanding of the properties and limitations of these inhibitors is crucial for the accurate interpretation of experimental results.

References

- 1. KN-93 | C26H29ClN2O4S | CID 5312122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 6. Calcium/calmodulin-dependent protein kinase II (CaMKII) inhibition ameliorates arrhythmias elicited by junctin ablation under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

Unraveling the Enigma of "Caii-IN-2": A Technical Guide to a Potential Proxy, the Carbonic Anhydrase II Inhibitor SLC-0111

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Summary: A comprehensive search for a specific molecule designated "Caii-IN-2" has yielded no publicly available data. It is plausible that this name is an internal project code, a novel compound not yet disclosed in literature, or a typographical error. The search results consistently point toward related fields of inquiry, namely the inhibition of Carbonic Anhydrase II (CAII) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), as well as the modulation of the Calcium/Interleukin-2 (Ca2+/IL-2) signaling pathway.

This guide proceeds by focusing on a well-documented inhibitor of Carbonic Anhydrase II, SLC-0111 (also known as Ureido-substituted benzenesulfonamide), as a representative case study. SLC-0111 is a clinically investigated, potent, and selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII, with CAII being a primary off-target for consideration in its class. The exploration of SLC-0111 provides a relevant and in-depth technical framework that aligns with the core requirements of the original query.

Discovery and Rationale of SLC-0111

The discovery of SLC-0111 stems from the observation that hypoxic tumors overexpress specific isoforms of carbonic anhydrase, namely CA IX and XII. These enzymes play a crucial role in maintaining the pH balance of the tumor microenvironment, enabling cancer cells to thrive in acidic conditions that are normally cytotoxic. By inhibiting these enzymes, the extracellular pH of the tumor decreases while the intracellular pH increases, leading to apoptosis and a reduction in tumor growth and metastasis.

The development of SLC-0111 was guided by a strategy to design a potent inhibitor with high selectivity for the tumor-associated CAs over the ubiquitously expressed CA I and II isoforms to minimize off-target effects. The core chemical scaffold is a benzenesulfonamide, a well-established zinc-binding group for carbonic anhydrase inhibitors. The ureido-substituted tail was optimized to provide the desired isoform selectivity and favorable pharmacokinetic properties.

Synthesis Pathway of SLC-0111

The synthesis of SLC-0111 is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.

Experimental Protocol: General Synthesis of Ureido-substituted Benzenesulfonamides

-

Formation of the Isocyanate Intermediate: 4-Aminobenzenesulfonamide is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, a phosgene equivalent, such as triphosgene, is added portion-wise at a controlled temperature (typically 0 °C to room temperature) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting isocyanate intermediate is often used in the next step without further purification.

-

Urea Formation: The desired amine, in this case, 4-(4-fluorophenyl)piperidine, is added to the solution containing the isocyanate intermediate. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final compound, SLC-0111.

Quantitative Data for SLC-0111 and Related Compounds

The inhibitory activity of SLC-0111 and its precursors against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydration assay. The inhibition constant (Ki) is a key quantitative metric.

| Compound | Target Isoform | Ki (nM) |

| SLC-0111 | hCA II | 25 |

| hCA IX | 4.5 | |

| hCA XII | 5.7 | |

| Acetazolamide | hCA II | 12 |

| hCA IX | 25 | |

| hCA XII | 5.8 |

hCA refers to human Carbonic Anhydrase.

Signaling Pathway and Mechanism of Action

SLC-0111 exerts its anti-tumor effects by inhibiting the catalytic activity of CA IX and XII at the cell surface of hypoxic cancer cells. This inhibition disrupts the pH regulation of the tumor microenvironment.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This assay measures the catalytic activity of carbonic anhydrase by monitoring the change in pH upon the hydration of CO2.

-

Reagents and Buffers: A buffer solution (e.g., HEPES or TAPS) containing a pH indicator (e.g., p-nitrophenol) is prepared. A stock solution of the carbonic anhydrase enzyme and the inhibitor (SLC-0111) are also prepared.

-

Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme solution with a CO2-saturated solution.

-

Procedure: The enzyme solution, with or without the inhibitor, is mixed with the CO2 solution in the stopped-flow instrument. The hydration of CO2 to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causes a change in pH. This pH change is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

While the identity of "this compound" remains elusive, the principles of discovery and synthesis for potent and selective enzyme inhibitors are well-illustrated by the case of the carbonic anhydrase inhibitor SLC-0111. The development of such compounds relies on a deep understanding of the target's role in disease pathology, a rational design approach to optimize potency and selectivity, and robust synthetic and analytical methods to characterize the final molecule. The methodologies and pathways described herein provide a foundational guide for researchers in the field of drug discovery and development.

Unveiling the Biological Role of Carbonic Anhydrase II Inhibition by Caii-IN-1: A Technical Guide

An In-depth Examination of a Potent Thio-semicarbazide Derivative as a Selective Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This document details the biological role and inhibition mechanism of CAII-IN-1 . Initial searches for "Caii-IN-2" did not yield any specific publicly available information, suggesting a possible misspelling or a compound not yet in the public domain. Given the similarity in nomenclature, this guide focuses on the well-documented inhibitor, CAII-IN-1, to provide a comprehensive technical overview as requested.

Executive Summary

Carbonic Anhydrase II (CAII) is a ubiquitous zinc-containing metalloenzyme crucial for a wide range of physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance. Its dysregulation is implicated in various pathologies, making it a significant therapeutic target. This technical guide provides a detailed analysis of CAII-IN-1, a potent and selective thiosemicarbazide-based inhibitor of CAII. We will delve into its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize the downstream signaling pathways affected by its inhibition of CAII.

Introduction to Carbonic Anhydrase II

Carbonic Anhydrase II is one of the most catalytically efficient enzymes known, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to numerous biological functions:

-

pH Regulation: By modulating the concentration of bicarbonate, a key component of the body's buffering system, CAII plays a critical role in maintaining physiological pH.

-

CO₂ Transport: In red blood cells, CAII rapidly converts CO₂ from tissues into bicarbonate for transport in the blood to the lungs, where the reverse reaction occurs for exhalation.

-

Ion Transport and Fluid Secretion: CAII is involved in the secretion of electrolytes and water in various tissues, including the kidneys, eyes, and choroid plexus.

The active site of CAII contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key to its catalytic activity, as its deprotonation forms a potent nucleophile (hydroxide ion) that attacks carbon dioxide.

CAII-IN-1: A Potent Thiosemicarbazide-based Inhibitor

CAII-IN-1 is a thiosemicarbazide derivative identified as a potent and selective inhibitor of Carbonic Anhydrase II.[1][2] Its chemical structure allows for specific interactions within the active site of the enzyme, leading to the disruption of its catalytic activity.

Mechanism of Action

The inhibitory activity of CAII-IN-1 stems from the interaction of its thiosemicarbazide moiety with the zinc ion in the active site of CAII.[1] This interaction is believed to displace the catalytically essential water/hydroxide molecule, thereby preventing the hydration of carbon dioxide. The specificity of CAII-IN-1 for CAII over other isoforms is attributed to the unique topology and amino acid residues lining the active site cavity of CAII, which accommodate the specific structural features of the inhibitor.

Quantitative Inhibition Data

The inhibitory potency of CAII-IN-1 against Carbonic Anhydrase II has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Inhibitor | Target Enzyme | IC50 Value | Source |

| CAII-IN-1 (compound 3n) | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM | [1][2] |

Experimental Protocols

The characterization of CAII-IN-1 as a CAII inhibitor involves several key experimental procedures. Below are detailed methodologies for the synthesis and in vitro evaluation of such inhibitors.

Synthesis of Thiosemicarbazone Derivatives (General Protocol)

The synthesis of thiosemicarbazone derivatives, the class of compounds to which CAII-IN-1 belongs, typically involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.

Materials:

-

Substituted aldehyde/ketone

-

Thiosemicarbazide

-

Ethanol or Methanol (as solvent)

-

Glacial acetic acid (as catalyst)

Procedure:

-

Dissolve the substituted aldehyde or ketone in ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of compounds against CAII is commonly determined using an esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme.

Materials:

-

Human or Bovine Carbonic Anhydrase II

-

p-Nitrophenyl acetate (p-NPA) solution

-

Tris-HCl buffer (pH 7.4)

-

Test inhibitor (e.g., CAII-IN-1) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of CAII in Tris-HCl buffer.

-

In a 96-well plate, add the CAII solution to each well.

-

Add varying concentrations of the test inhibitor (CAII-IN-1) to the wells. A control well with DMSO (vehicle) instead of the inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the p-NPA solution to each well.

-

Immediately measure the absorbance at 400 nm (corresponding to the formation of the yellow p-nitrophenolate ion) at regular intervals for a specific duration using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Role of Carbonic Anhydrase II Inhibition

Inhibition of CAII by compounds like CAII-IN-1 can have significant biological consequences due to the enzyme's central role in pH regulation and ion transport. These effects can be harnessed for therapeutic purposes in various diseases.

Impact on Intracellular pH (pHi) and Calcium Signaling

CAII plays a crucial role in maintaining intracellular pH. By catalyzing the formation of bicarbonate and protons, it influences the activity of various pH-sensitive proteins and transporters. Inhibition of CAII can lead to alterations in pHi, which in turn can impact intracellular calcium ([Ca²⁺]i) levels.[3][4][5][6]

The interplay between pHi and [Ca²⁺]i is complex. Changes in pHi can affect the function of calcium channels, pumps (like the plasma membrane Ca²⁺-ATPase), and the release of calcium from intracellular stores such as the endoplasmic reticulum.[6] For instance, intracellular alkalinization has been shown to cause a transient rise in [Ca²⁺]i.[3] Therefore, inhibition of CAII, by altering pHi, can indirectly modulate calcium signaling pathways that are critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.[4]

Visualizations

Signaling Pathway of CAII Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. research.wright.edu [research.wright.edu]

- 4. Ca2+ signaling, intracellular pH and cell volume in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytosolic free calcium spiking affected by intracellular pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Target: A Technical Guide to Validating CaMKII Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the target validation of CaMKII (Ca2+/Calmodulin-Dependent Protein Kinase II) inhibitors in cellular models. This document outlines the core methodologies, data presentation standards, and visualization of key processes essential for robustly confirming the cellular mechanism of action and therapeutic potential of novel CaMKII-targeting compounds.

Introduction to CaMKII as a Therapeutic Target

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in decoding intracellular calcium (Ca2+) signals.[1][2] Its activation is crucial for a multitude of cellular processes, including synaptic plasticity, learning and memory, cardiac function, and cell proliferation.[3][4][5] Dysregulation of CaMKII activity has been implicated in various pathologies, such as cardiovascular diseases, neurological disorders, and cancer, making it a compelling target for therapeutic intervention.[4][6]

Target validation for a CaMKII inhibitor involves a series of experiments designed to demonstrate that the compound engages with CaMKII in a cellular context and that this engagement leads to a desired phenotypic outcome.[7][8] This guide will walk through the essential steps of this process.

Cellular Models for CaMKII Target Validation

The choice of cellular model is critical for successful target validation. The ideal model should have well-characterized CaMKII expression and signaling pathways relevant to the disease of interest.

Table 1: Recommended Cellular Models for CaMKII Target Validation

| Cell Line | Tissue of Origin | Key Applications | Rationale for Use |

| SH-SY5Y | Human Neuroblastoma | Neurodegenerative disease modeling, synaptic plasticity studies | Expresses multiple CaMKII isoforms and is responsive to Ca2+ stimuli. |

| AC16 | Human Adult Ventricular Cardiomyocytes | Cardiovascular disease modeling, arrhythmia studies | Exhibits CaMKII-dependent regulation of ion channels and excitation-contraction coupling.[4] |

| HEK293 | Human Embryonic Kidney | Recombinant protein expression, pathway analysis | Easily transfectable for overexpression or knockdown of CaMKII isoforms and related signaling proteins. |

| Caco-2 | Human Colorectal Adenocarcinoma | Cancer proliferation and migration studies | Some studies suggest a role for calcium-related signaling in the proliferation of these cells.[9] |

Experimental Protocols for Target Validation

A multi-pronged approach is necessary to validate the target of a putative CaMKII inhibitor. This involves confirming target engagement, assessing downstream signaling effects, and observing a relevant cellular phenotype.

Target engagement assays confirm that the inhibitor physically interacts with CaMKII within the cell.

-

Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.

-

Protocol:

-

Treat intact cells with the CaMKII inhibitor or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble CaMKII at each temperature using Western blotting or ELISA.

-

A shift in the melting curve in the presence of the inhibitor indicates target engagement.[8]

-

-

-

NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged CaMKII protein.

-

Protocol:

-

Transfect cells with a vector encoding a NanoLuc®-CaMKII fusion protein.

-

Add a fluorescent energy transfer probe (tracer) that binds to CaMKII.

-

Add the test inhibitor and measure the bioluminescence resonance energy transfer (BRET) signal.

-

A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.

-

-

Inhibition of CaMKII should lead to predictable changes in downstream signaling events.

-

Western Blotting for Phosphorylated Substrates: CaMKII phosphorylates a variety of downstream targets.

-

Protocol:

-

Treat cells with a Ca2+ stimulus (e.g., ionomycin, thapsigargin) in the presence or absence of the CaMKII inhibitor.

-

Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated forms of known CaMKII substrates (e.g., Phospholamban (PLN) at Thr17 in cardiomyocytes, GluN2B at Ser1303 in neurons).[1]

-

A reduction in the phosphorylation of these substrates indicates functional inhibition of CaMKII.

-

-

-

Calcium Imaging: CaMKII can modulate intracellular Ca2+ dynamics.[10][11]

-

Protocol:

-

Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Stimulate the cells to induce Ca2+ transients.

-

Monitor changes in intracellular Ca2+ concentration using fluorescence microscopy.

-

Assess the effect of the CaMKII inhibitor on the amplitude, frequency, and duration of these Ca2+ signals.

-

-

The final step in target validation is to demonstrate that CaMKII inhibition results in a desired cellular phenotype.

-

Cell Proliferation Assay (e.g., MTT, BrdU): To assess the anti-proliferative effects in cancer cell lines.

-

Protocol (MTT):

-

Seed cells in a 96-well plate and treat with a dose range of the CaMKII inhibitor.

-

After a set incubation period (e.g., 24-72 hours), add MTT reagent.

-

Incubate to allow the formation of formazan crystals.

-

Solubilize the crystals and measure the absorbance at 570 nm.

-

A decrease in absorbance indicates reduced cell viability.

-

-

-

Neurite Outgrowth Assay: To evaluate the role of CaMKII in neuronal development and plasticity.

-

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y, primary neurons) in the presence of the CaMKII inhibitor.

-

After a defined period, fix and stain the cells to visualize neurites.

-

Quantify neurite length and branching using imaging software.

-

-

Quantitative Data Presentation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 2: Illustrative IC50 Data for a Hypothetical CaMKII Inhibitor

| Assay | Cell Line | IC50 (nM) |

| CaMKII Autophosphorylation | HEK293 (overexpressing CaMKII) | 15.2 ± 2.1 |

| PLN Phosphorylation (Thr17) | AC16 Cardiomyocytes | 25.8 ± 4.5 |

| Cell Viability (MTT) | Caco-2 | 120.4 ± 15.3 |

| Neurite Outgrowth Inhibition | SH-SY5Y | 75.1 ± 9.8 |

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for conveying complex information.

Caption: CaMKII Signaling Pathway Activation.

Caption: Experimental Workflow for CaMKII Inhibitor Target Validation.

Conclusion

The robust target validation of a CaMKII inhibitor in cellular models is a critical step in the drug discovery pipeline. By employing a combination of target engagement assays, downstream signaling analysis, and relevant phenotypic screens, researchers can build a strong body of evidence to support the compound's mechanism of action. The methodologies and frameworks presented in this guide provide a comprehensive approach to achieving this goal, ultimately increasing the probability of success in subsequent preclinical and clinical development.

References

- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium signaling - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Activation and Subunit Release in Ca2+/Calmodulin-Dependent Protein Kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CaMKII: Claiming Center Stage in Postsynaptic Function and Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaM Kinase II-dependent pathophysiological signalling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

Preliminary In Vitro Evaluation of Carbonic Anhydrase II (CAII) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of inhibitors targeting Carbonic Anhydrase II (CAII), a ubiquitous enzyme involved in numerous physiological and pathological processes. Due to the likely misspelling of "Caii-IN-2" in the initial request and the absence of such a compound in scientific literature, this document will focus on the established methodologies for assessing the efficacy and mechanism of action of CAII inhibitors, using illustrative data from published studies on various inhibitor classes.

Introduction to Carbonic Anhydrase II as a Drug Target

Carbonic Anhydrase II (CAII) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to a wide range of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2][3] Dysregulation of CAII activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making it an attractive target for therapeutic intervention.[2][4][5][6] The development of potent and selective CAII inhibitors is therefore a significant area of research in drug discovery.[2][5]

Experimental Protocols for In Vitro Evaluation

A thorough in vitro evaluation of potential CAII inhibitors typically involves a series of experiments to determine their inhibitory potency, mechanism of action, and selectivity.

A commonly used method to assess CAII inhibition is by measuring the enzyme's esterase activity using a chromogenic substrate, such as 4-nitrophenylacetate (NPA). CAII catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically.

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

A stock solution of purified human or bovine CAII is prepared in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6).

-

A stock solution of the substrate, 4-nitrophenylacetate, is prepared in a solvent such as dimethyl sulfoxide (DMSO).

-

-

Inhibitor Preparation:

-

The test compounds (potential CAII inhibitors) are dissolved in DMSO to create stock solutions.

-

Serial dilutions of the inhibitor stock solutions are prepared to determine the concentration-dependent inhibition.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

To each well, add the assay buffer, a fixed concentration of CAII enzyme, and varying concentrations of the inhibitor or vehicle (DMSO) for the control.

-

The plate is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the substrate (4-nitrophenylacetate) to each well.

-

The absorbance is measured at a specific wavelength (e.g., 400 nm) over time using a plate reader. The rate of the reaction is determined from the linear portion of the absorbance curve.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme activity without inhibitor).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic studies are performed to elucidate the mechanism by which an inhibitor interacts with CAII (e.g., competitive, non-competitive, or uncompetitive).

Experimental Protocol:

-

Assay Setup: The experimental setup is similar to the inhibition assay described above.

-

Varying Substrate and Inhibitor Concentrations:

-

The assay is performed with multiple, fixed concentrations of the inhibitor.

-

For each inhibitor concentration, the initial reaction velocity is measured at varying concentrations of the substrate (4-nitrophenylacetate).

-

-

Data Analysis:

-

The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot indicates the mechanism of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis.

-

The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.[2]

-

Data Presentation: Quantitative Analysis of CAII Inhibitors

The quantitative data from in vitro studies are crucial for comparing the potency and selectivity of different inhibitors. This data is best presented in a tabular format.

| Inhibitor Class | Compound | Target Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |

| Quinazolinones | 4d | bCA-II | - | 13.0 ± 0.013 | Competitive | [4] |

| 4d | hCA-II | - | 14.25 ± 0.017 | Competitive | [4] | |

| Thiazoles | 24 | bCA-II | - | 9.64 ± 0.007 | Competitive | [1] |

| Flavonoids | Compound 4 | hCA II | - | 0.74 | Not specified | [7] |

| 5-Nitroimidazoles | Derivative 4 | hCA II | - | 0.0586 | Not specified | [8] |

| Compound 10 | hCA II | - | 0.1992 | Not specified | [8] |

bCA-II: bovine Carbonic Anhydrase II; hCA-II: human Carbonic Anhydrase II. IC50 and Ki values are key metrics for inhibitor potency.

Visualization of Experimental Workflows and Signaling Pathways

The following diagram illustrates the general workflow for determining the IC50 of a CAII inhibitor.

Caption: Workflow for determining the IC50 of a CAII inhibitor.

This diagram depicts the catalytic site of CAII and how a competitive inhibitor blocks substrate binding.

Caption: CAII active site, catalytic reaction, and competitive inhibition.

Conclusion

The in vitro evaluation of Carbonic Anhydrase II inhibitors is a critical first step in the drug discovery pipeline. A systematic approach, encompassing robust inhibition assays and detailed kinetic studies, is essential for identifying and characterizing potent and selective drug candidates. The methodologies and data presentation formats outlined in this guide provide a framework for the preliminary assessment of novel CAII inhibitors, facilitating the progression of promising compounds to further preclinical and clinical development.

References

- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Targeting Calcium Signaling in Glaucoma: A Therapeutic Avenue

An in-depth analysis of the scientific literature did not yield specific information on a compound designated "Caii-IN-2" as a therapeutic agent for glaucoma. Therefore, this technical guide will address the well-established role of calcium signaling in the pathophysiology of glaucoma and explore the therapeutic potential of targeting these pathways. This approach provides a scientifically grounded framework for understanding how a hypothetical agent like a "Calcium channel inhibitor" could be developed for glaucoma treatment.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and damage to the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, neurodegenerative processes independent of IOP also play a crucial role.[1][2] Emerging evidence points to the dysregulation of intracellular calcium (Ca²⁺) signaling as a key convergent point in RGC death.[3][4] This whitepaper provides a technical overview of the role of calcium signaling in glaucoma pathogenesis, summarizes quantitative data on the effects of modulating calcium pathways, details relevant experimental protocols, and visualizes key mechanisms and workflows. It aims to serve as a comprehensive resource for the research and development of novel neuroprotective therapies for glaucoma that are centered on the modulation of calcium signaling.

The Role of Calcium Dysregulation in Glaucoma Pathophysiology

Under normal physiological conditions, calcium ions are critical second messengers that regulate a multitude of cellular processes, including neurotransmission, gene expression, and cell survival.[3] However, in the context of glaucoma, various stressors such as elevated IOP, ischemia, and oxidative stress can lead to a pathological increase in intracellular Ca²⁺ levels in RGCs.[3][4] This sustained elevation of cytosolic calcium can trigger a cascade of detrimental events, including:

-

Excitotoxicity: Excessive stimulation of glutamate receptors, leading to massive Ca²⁺ influx and subsequent cell death.

-

Mitochondrial Dysfunction: Calcium overload in mitochondria can impair energy production and initiate the intrinsic apoptotic pathway.[4]

-

Activation of Pro-Apoptotic Enzymes: Elevated Ca²⁺ can activate enzymes like calpains and caspases, which directly contribute to the execution of apoptosis.[5]

-

Fibrosis of the Trabecular Meshwork: Altered Ca²⁺ signaling in the trabecular meshwork can lead to extracellular matrix remodeling, increased outflow resistance, and consequently, elevated IOP.[4]

Key Calcium Signaling Pathways in Glaucoma

Several specific calcium channels and downstream signaling pathways have been implicated in the pathophysiology of glaucoma:

-

L-type Voltage-Gated Calcium Channels (LVGCCs): These channels are involved in RGC excitotoxicity. Some beta-blockers, like betaxolol, exhibit neuroprotective effects partially attributed to their ability to block these channels.[6]

-

Transient Receptor Potential Channels (TRPCs): Specifically, TRPC1 and TRPC6 have been linked to oxidative stress-induced extracellular matrix gene transcription and proliferation in the lamina cribrosa, a structure at the optic nerve head.[4]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The CaMKII pathway is crucial for RGC health. Studies have shown that compromised CaMKII signaling is associated with RGC damage, and activating this pathway through gene therapy has demonstrated a neuroprotective effect in animal models of glaucoma.[7]

Quantitative Data on Calcium Modulation in Glaucoma Models

The following table summarizes key quantitative findings from studies investigating the modulation of calcium-related pathways in experimental glaucoma.

| Parameter | Model/System | Intervention | Result | Reference |

| RGC Survival | Mouse model with toxic insult | Gene therapy to activate CaMKII pathway | 77% survival at 12 months (vs. 8% in controls) | [7] |

| RGC Survival | Mouse model with optic nerve crush | Gene therapy to activate CaMKII pathway | 77% survival at 6 months (vs. 7% in controls) | [7] |

| RGC Loss | Rat model with induced IOP elevation | 2 weeks of 10 mmHg IOP elevation | 15 ± 2% RGC loss | [8] |

| RGC Loss | Rat model with induced IOP elevation | 4 weeks of 10 mmHg IOP elevation | 23 ± 4% RGC loss | [8] |

| RGC Loss | Rat model with induced IOP elevation | 9 weeks of 10 mmHg IOP elevation | 38 ± 4% RGC loss | [8] |

| Intraocular Pressure | Rabbits with steroid-induced glaucoma | Topical Verapamil (Calcium Channel Blocker) | Significant reduction in IOP | [6] |

| Intraocular Pressure | Rabbits with steroid-induced glaucoma | Topical Diltiazem (Calcium Channel Blocker) | Significant reduction in IOP | [6] |

Experimental Protocols

Developing a therapeutic agent targeting calcium signaling in glaucoma requires robust experimental validation. Below are outlines of key experimental protocols.

Induction of Experimental Glaucoma in Rodent Models

-

Objective: To create an in vivo model of glaucoma that mimics key aspects of the human disease, such as elevated IOP and RGC death.

-

Method 1: Laser-Induced Ocular Hypertension:

-

Anesthetize the animal (e.g., Brown-Norway rat).

-

Using a laser (e.g., argon laser), apply photocoagulation to the trabecular meshwork to obstruct aqueous humor outflow.

-

Monitor IOP regularly using a tonometer.

-

-

Method 2: Controlled IOP Elevation via Cannulation:

-

Surgically implant a cannula into the anterior chamber of one eye of the animal.

-

Connect the cannula to an external pressure sensor and an aqueous reservoir.

-

Maintain a controlled, elevated IOP (e.g., 10 mmHg above baseline) for a specified duration (e.g., 2-9 weeks).[8]

-

Assessment of Retinal Ganglion Cell Survival

-

Objective: To quantify the extent of neuroprotection afforded by a therapeutic agent.

-

Method: Immunohistochemistry and Cell Counting:

-

After the experimental period, euthanize the animal and enucleate the eyes.

-

Fix the eyes and dissect the retinas.

-

Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).

-

Acquire images of the flat-mounted retinas using a fluorescence microscope.

-

Count the number of labeled RGCs, either manually or using automated software, to determine cell density.[8]

-

In Vivo Calcium Imaging of Retinal Ganglion Cells

-

Objective: To measure intracellular calcium levels and responses to stimuli in RGCs in a glaucomatous eye.[3]

-

Method:

-

Label RGCs with a calcium indicator dye (e.g., Fura-2 AM) in flat-mounted retinas.

-

Mount the retina in a perfusion chamber on a microscope stage.

-

Use fluorescence imaging to measure the basal intracellular Ca²⁺ levels.

-

Apply pharmacological agents (e.g., ATP, carbachol) to evoke Ca²⁺ responses and record the changes in fluorescence.[3]

-

Compare the basal Ca²⁺ levels and evoked responses between control and glaucomatous retinas.

-

Visualizations: Pathways and Workflows

Caption: Pathological calcium signaling cascade in glaucoma.

Caption: Workflow for testing a neuroprotective agent.

Conclusion

The dysregulation of calcium signaling is a central mechanism in the pathophysiology of glaucoma, contributing to both RGC death and the elevation of IOP. This provides a strong rationale for the development of therapeutic agents that can modulate specific calcium channels or downstream signaling pathways. A potential therapeutic agent, such as a hypothetical "this compound," would likely aim to inhibit pathological Ca²⁺ influx into RGCs, thereby preventing excitotoxicity and apoptosis. The experimental protocols and models outlined in this guide provide a clear path for the preclinical validation of such compounds. Further research into the precise roles of different calcium channels and the development of selective modulators hold significant promise for the future of neuroprotective treatment for glaucoma.

References

- 1. Molecular Mechanisms of Glaucoma Pathogenesis with Implications to Caveolin Adaptor Protein and Caveolin-Shp2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barriers to IOP-independent treatments in glaucoma clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Epigenetics and Signaling Pathways in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scientists discover gene therapy provides neuroprotection to prevent glaucoma vision loss | EurekAlert! [eurekalert.org]

- 8. Experimental glaucoma model with controllable intraocular pressure history - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Selectivity Profile of Caii-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caii-IN-2, also identified as compound 3g in seminal literature, is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II). As a member of the thiosemicarbazone class of compounds, this compound has garnered interest for its potential therapeutic applications in disorders where CA-II activity is implicated. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory potency, and the experimental methodologies used for its characterization.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been primarily characterized against Carbonic Anhydrase II. The following tables summarize the key quantitative data available.

| Target Enzyme | Reported IC50 | Assay Type | Source |

| Bovine Carbonic Anhydrase II (bCA-II) | 12.1 µM[1][2][3] | Biochemical (esterase activity) | [3] |

| Human Carbonic Anhydrase II (hCA-II) | - | Biochemical (esterase activity) | [3] |

| Parameter | Value | Target | Method | Source |

| Inhibition Constant (Ki) | 5.95 ± 0.002 µM | hCA-II | Kinetic analysis (Dixon plot) | [3] |

| Mode of Inhibition | Competitive | hCA-II | Kinetic analysis (Dixon plot) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the biochemical assay used to determine its inhibitory activity against Carbonic Anhydrase II.

Synthesis of this compound (Compound 3g)

The synthesis of this compound and its analogues is achieved through a condensation reaction between a substituted benzaldehyde and a thiosemicarbazide.

General Procedure:

-

Preparation of the Aldehyde Intermediate: The appropriate substituted benzaldehyde is synthesized or obtained commercially.

-

Condensation Reaction: An equimolar mixture of the substituted benzaldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, for a specified period.

-

Purification: The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and may be further purified by recrystallization to yield the final thiosemicarbazone derivative.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound against Carbonic Anhydrase II is determined using a colorimetric assay that measures the esterase activity of the enzyme.

Protocol:

-

Enzyme and Substrate Preparation:

-

A stock solution of bovine or human Carbonic Anhydrase II is prepared in a suitable buffer (e.g., Tris-HCl).

-

A stock solution of the substrate, p-nitrophenyl acetate (p-NPA), is prepared in a water-miscible organic solvent (e.g., acetonitrile).

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

To each well, add the assay buffer, a solution of the test compound (this compound) at various concentrations, and the CA-II enzyme solution.

-

The plate is incubated at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

The enzymatic reaction is initiated by the addition of the p-NPA substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Kinetic Analysis (for determining Ki and mode of inhibition):

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).

-

The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the kinetic parameters.

-

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase II

Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration.

Caption: Reversible hydration of CO2 catalyzed by CA-II.

Experimental Workflow for CA-II Inhibition Assay

The following diagram illustrates the key steps in the biochemical assay used to determine the inhibitory activity of this compound.

Caption: Workflow for determining CA-II inhibitory activity.

Logical Relationship of this compound Inhibition

This diagram depicts the mechanism of action of this compound as a competitive inhibitor of Carbonic Anhydrase II.

Caption: this compound competes with the substrate for CA-II binding.

References

The Unraveling of Caii-IN-2: A Technical Guide to its Presumed Target, CaMKII, and Downstream Signaling Cascades

A Note on Nomenclature: The compound "Caii-IN-2" is not found in the current scientific literature. This guide proceeds under the assumption that this is a typographical error for a Calcium/Calmodulin-dependent protein kinase II (CaMKII) inhibitor. As such, this document will focus on the well-characterized, cell-permeable CaMKII inhibitor, KN-93, as a representative molecule to explore the downstream signaling effects of CaMKII inhibition.

Introduction to CaMKII: A Master Regulator of Cellular Signaling

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals. Its unique dodecameric structure and autophosphorylation capabilities allow it to function as a molecular memory switch, sustaining its activity even after transient calcium signals have subsided. This property makes CaMKII a critical mediator in a vast array of cellular processes, including synaptic plasticity, gene expression, cell cycle regulation, and apoptosis.

KN-93: A Tool for Interrogating CaMKII Function

KN-93 is a potent and cell-permeable inhibitor of CaMKII. It exerts its inhibitory effect by competing with calmodulin (CaM) for binding to the kinase, thereby preventing the activation of CaMKII.[1] Due to its specificity and efficacy, KN-93 has become an invaluable pharmacological tool for elucidating the multifaceted roles of CaMKII in cellular signaling.

Quantitative Data on KN-93 Inhibition

| Parameter | Value | Reference |

| IC50 for CaMKII | 0.37 µM | [2] |

| Ki for CaMKII | 370 nM | [3] |

| Inhibition of LX-2 cell proliferation (24h) | [4] | |

| 5 µM KN-93 | ~18% inhibition | [4] |

| 50 µM KN-93 | ~73% inhibition | [4] |

Downstream Signaling Pathways Modulated by CaMKII Inhibition

Inhibition of CaMKII by KN-93 instigates a cascade of effects on various downstream signaling pathways. These alterations can lead to profound changes in cellular function, including cell proliferation, survival, and differentiation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. CaMKII has been shown to activate the ERK-MAPK signaling pathway.[5] Consequently, inhibition of CaMKII with KN-93 can lead to a decrease in the phosphorylation and activation of ERK.[6]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[7] While the direct regulation of Akt by CaMKII is complex and can be cell-type dependent, studies have shown that CaMKII inhibition by KN-93 can influence Akt signaling. In some prostate cancer cells, for instance, inhibition of the androgen receptor leads to a PI3K-independent activation of Akt that is mediated by CaMKII.[8] Therefore, in this context, KN-93 can inhibit this alternative Akt activation pathway.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis. In human hepatic stellate cells, treatment with KN-93 has been shown to increase the expression of p53.[4] This suggests that CaMKII may normally play a role in suppressing p53 levels, and its inhibition can lead to cell cycle arrest and apoptosis through the upregulation of this critical tumor suppressor.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Elevated glucose levels can induce the activation of the CaMKII/NF-κB signaling pathway.[3] Treatment with KN-93 at a concentration of 10 µM has been shown to significantly inhibit this activation, subsequently decreasing the expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).[3]

Experimental Protocols

General Protocol for KN-93 Treatment in Cell Culture

This protocol provides a general guideline for using KN-93 to inhibit CaMKII in cultured cells. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental condition.

Materials:

-

KN-93 (stock solution typically prepared in DMSO)

-

Appropriate cell culture medium (e.g., DMEM)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting)

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of KN-93 Working Solution: Dilute the KN-93 stock solution in fresh cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest KN-93 concentration) should always be included. Typical working concentrations range from 1 µM to 50 µM.[4]

-

Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of KN-93 or the vehicle control to the cells.

-

Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the specific cellular process being investigated.[4]

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses to assess the effects of CaMKII inhibition.

Assessing Downstream Signaling Pathway Activity

Western Blotting for Phosphorylated Proteins:

A common method to assess the activity of signaling pathways is to measure the phosphorylation status of key proteins within the cascade.

-

Cell Lysis: After KN-93 treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion